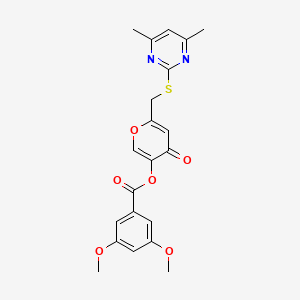
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA is a member of the benzothiazole family and has been found to have various biological activities.
科学的研究の応用
Synthesis and Antimicrobial Activity
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, a benzothiazole-substituted compound, has been synthesized through diastereoselective processes. These compounds exhibit moderate antimicrobial activities against a range of Gram-positive and Gram-negative bacterial strains. The structure of these compounds can be altered, for instance, by adding methoxyphenyl or ethoxyphenyl groups to the β-lactam ring, enhancing their potency, particularly in antimalarial applications. Furthermore, these compounds have been evaluated for mammalian cell toxicity, indicating their potential for medicinal use (Alborz et al., 2018).
pKa Determination of Derivatives
The acidity constants of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide derivatives have been determined, providing insights into their chemical behavior. This is crucial for understanding their interaction in biological systems, as the protonation states of these compounds can influence their pharmacological profiles (Duran & Canbaz, 2013).
Antimicrobial Nano-Materials
Compounds derived from N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide have shown effectiveness against pathogenic bacteria and Candida species. Their antimicrobial activities, combined with a study on their cytotoxic properties, indicate their potential in developing new antimicrobial agents. The compound's structure plays a significant role in its activity, as seen with derivatives having a 2,6-dimethylpiperidine group showing significant anticandidal activity (Mokhtari & Pourabdollah, 2013).
Corrosion Inhibition
Inhibition of Steel Corrosion
Derivatives of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide have been synthesized and tested for their corrosion inhibiting properties. These compounds exhibit high efficiency in preventing steel corrosion in acidic environments. Their mechanism of action involves both physical and chemical adsorption onto the steel surface, providing a protective barrier against corrosion (Hu et al., 2016).
Anticancer Activity
Evaluation of Anticancer Activity
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide derivatives have been synthesized and evaluated for their anticancer activities. These compounds have been screened against various human tumor cell lines, demonstrating promising anticancer properties. The structure-activity relationship highlights the potential of these compounds in the development of new anticancer drugs (Waghmare et al., 2013).
作用機序
Target of Action
Compounds with a similar benzothiazole structure have been found to exhibit anti-tubercular and anti-inflammatory activities, suggesting potential targets could be related to these biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown. Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis , suggesting that they may interfere with essential biochemical processes in these bacteria. Similarly, some benzothiazole derivatives have shown anti-inflammatory properties, possibly by inhibiting cyclooxygenase enzymes .
Pharmacokinetics
A compound with a similar structure was found to have high gastrointestinal absorption and was identified as a cyp1a2 and cyp2c19 inhibitor . These properties could potentially affect the compound’s bioavailability and metabolism.
Result of Action
Benzothiazole derivatives have been associated with anti-tubercular and anti-inflammatory activities , suggesting that they may have similar effects.
特性
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-8-9-12(2)16-15(11)19-17(22-16)18-14(20)10-21-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAXBLPUEOUMHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

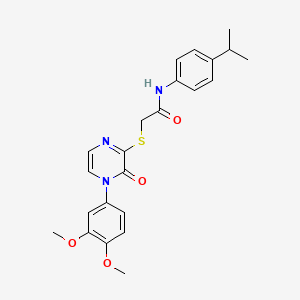
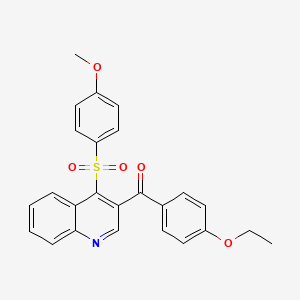

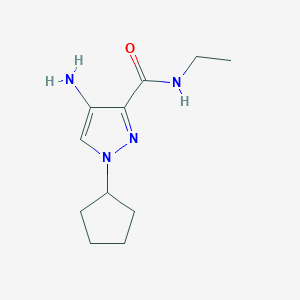
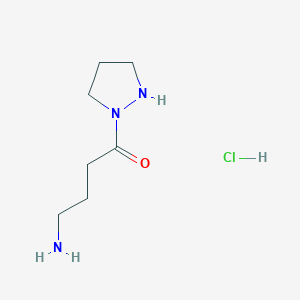
![8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2366403.png)
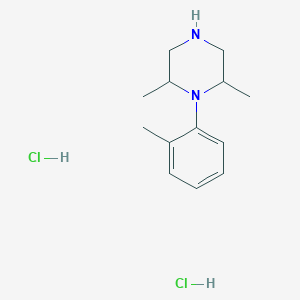
![1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol](/img/structure/B2366407.png)
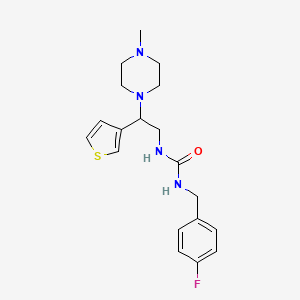
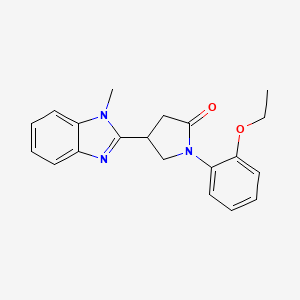
![Ethyl 2-[[4-(3-chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2366412.png)
![1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole](/img/structure/B2366413.png)

